molecular formula C12H23NO B14177677 3-tert-butyl-N,N,2-trimethylpent-3-enamide CAS No. 922177-56-8

3-tert-butyl-N,N,2-trimethylpent-3-enamide

Katalognummer: B14177677
CAS-Nummer: 922177-56-8
Molekulargewicht: 197.32 g/mol
InChI-Schlüssel: DHCZUBCXSIHNMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-tert-butyl-N,N,2-trimethylpent-3-enamide is a chemical compound with the molecular formula C12H23NO It is known for its unique structure, which includes a tert-butyl group and a pent-3-enamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butyl-N,N,2-trimethylpent-3-enamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This method is efficient and can be performed under solvent-free conditions at room temperature . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. The use of efficient catalysts and solvent-free conditions is preferred to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-butyl-N,N,2-trimethylpent-3-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amide derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amide derivatives. Substitution reactions can result in a variety of substituted amides.

Wissenschaftliche Forschungsanwendungen

3-tert-butyl-N,N,2-trimethylpent-3-enamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-tert-butyl-N,N,2-trimethylpent-3-enamide involves its interaction with specific molecular targets and pathways. The tert-butyl group plays a crucial role in its reactivity and interactions. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-tert-butyl amides: These compounds share the tert-butyl amide group and have similar reactivity patterns.

    N,N-dimethyl amides: These compounds have similar structures but differ in the substituents on the nitrogen atom.

Uniqueness

3-tert-butyl-N,N,2-trimethylpent-3-enamide is unique due to its specific structure, which includes both a tert-butyl group and a pent-3-enamide moiety. This combination imparts distinctive properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

922177-56-8

Molekularformel

C12H23NO

Molekulargewicht

197.32 g/mol

IUPAC-Name

3-tert-butyl-N,N,2-trimethylpent-3-enamide

InChI

InChI=1S/C12H23NO/c1-8-10(12(3,4)5)9(2)11(14)13(6)7/h8-9H,1-7H3

InChI-Schlüssel

DHCZUBCXSIHNMS-UHFFFAOYSA-N

Kanonische SMILES

CC=C(C(C)C(=O)N(C)C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.